![molecular formula C16H20N2O5S B14431250 N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-threonine CAS No. 77481-11-9](/img/structure/B14431250.png)
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-threonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(Dimethylamino)-1-naphthylsulfonyl]threonine is a compound that belongs to the class of organic compounds known as naphthalenesulfonamides. This compound is characterized by the presence of a naphthalene ring system substituted with a dimethylamino group and a sulfonyl group, which is further attached to a threonine moiety. It is known for its fluorescent properties and is widely used in biochemical research for labeling and detection purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Dimethylamino)-1-naphthylsulfonyl]threonine typically involves the reaction of 5-(dimethylamino)-1-naphthalenesulfonyl chloride with threonine. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under basic conditions using a base like triethylamine. The reaction proceeds through the formation of a sulfonamide bond between the sulfonyl chloride and the amino group of threonine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(Dimethylamino)-1-naphthylsulfonyl]threonine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The naphthalene ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while oxidation and reduction can modify the naphthalene ring .
Applications De Recherche Scientifique
N-[5-(Dimethylamino)-1-naphthylsulfonyl]threonine is extensively used in scientific research, particularly in the fields of:
Chemistry: As a fluorescent probe for detecting and quantifying amino acids and peptides.
Biology: For labeling proteins and studying protein-protein interactions.
Medicine: In diagnostic assays and imaging techniques.
Industry: Used in the development of fluorescent dyes and sensors
Mécanisme D'action
The mechanism of action of N-[5-(Dimethylamino)-1-naphthylsulfonyl]threonine involves its ability to form stable fluorescent adducts with primary and secondary amines. The compound reacts with amino groups
Propriétés
Numéro CAS |
77481-11-9 |
|---|---|
Formule moléculaire |
C16H20N2O5S |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
(2S,3R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C16H20N2O5S/c1-10(19)15(16(20)21)17-24(22,23)14-9-5-6-11-12(14)7-4-8-13(11)18(2)3/h4-10,15,17,19H,1-3H3,(H,20,21)/t10-,15+/m1/s1 |
Clé InChI |
FKKZRYVWMJRWNI-BMIGLBTASA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O |
SMILES canonique |
CC(C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





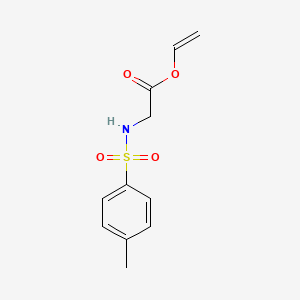


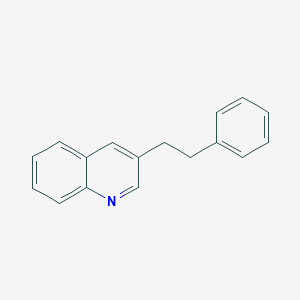
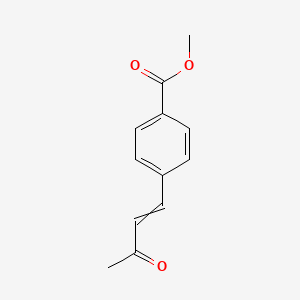
![2,2'-[Hexane-2,5-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14431222.png)

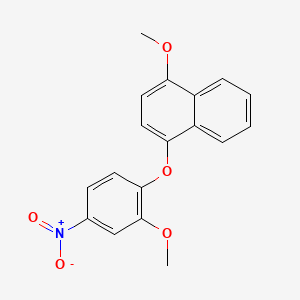
![3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl-](/img/structure/B14431234.png)
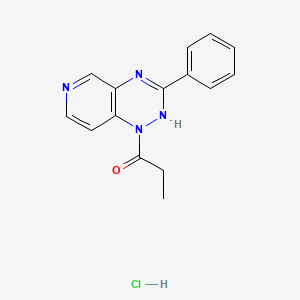
![1-[4-(Iodomethyl)phenyl]azetidin-2-one](/img/structure/B14431241.png)
